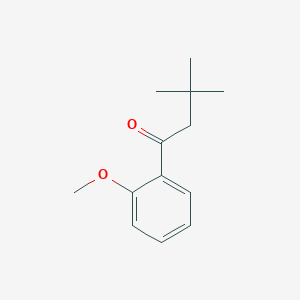

3,3-Dimethyl-2'-methoxybutyrophenone

Description

3,3-Dimethyl-2'-methoxybutyrophenone is a substituted butyrophenone featuring a methoxy group at the 2' position of the aromatic ring and two methyl groups at the 3 and 3 positions of the butanone side chain. This structural configuration confers unique physicochemical properties, such as increased lipophilicity due to the methyl groups and electronic modulation via the methoxy substituent. Applications of such compounds often include roles as intermediates in pharmaceuticals, agrochemicals, or fragrances, though specific uses for this derivative remain inferred from structural analogs.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPGIIBWFANJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591340 | |

| Record name | 1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-14-2 | |

| Record name | 1-(2-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2’-methoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, anisole) and an acyl chloride (such as 3,3-dimethylbutyryl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3,3-Dimethyl-2’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Dimethyl-2’-methoxybutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Secondary alcohols.

Substitution: Nitro, bromo, and sulfonic acid derivatives of the original compound.

Scientific Research Applications

Chemistry: 3,3-Dimethyl-2’-methoxybutyrophenone is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, 3,3-Dimethyl-2’-methoxybutyrophenone is used in the manufacture of fine chemicals, fragrances, and flavoring agents. Its unique structural features make it a valuable component in the formulation of various products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2’-methoxybutyrophenone depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3,3-Dimethyl-2'-methoxybutyrophenone with key analogs derived from the evidence:

Key Structural and Functional Differences:

- Substituent Effects: The methoxy group in this compound donates electron density via resonance, stabilizing the ketone moiety. Hydroxy vs. Methoxy: The hydroxy group in ’s compounds increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methoxy analog . Amino and Methylenedioxy Groups: The propylamino and methylenedioxy substituents in ’s compound introduce basicity and extended conjugation, respectively, explaining its forensic relevance and distinct UV-Vis absorption .

- Physical Properties: Boiling points for hydroxyacetophenones (e.g., ~250°C) are higher than methoxy derivatives due to hydrogen bonding . The methylenedioxy-amino derivative () exhibits a broader UV absorption spectrum (λmax up to 318 nm) compared to simpler methoxybutyrophenones .

- Applications: Natural derivatives () are prioritized in phytochemistry for bioactive compound discovery, while halogenated analogs () dominate industrial markets . Safety data for 3-Acetoxy-2',6'-dimethoxybenzophenone () highlights its stability in methanol solutions, suggesting utility in formulation chemistry .

Research Findings and Implications

- Natural vs. Synthetic Origins: Compounds like 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone are isolated from plants (Helichrysum stoechas), whereas this compound is likely synthetic, reflecting divergent sourcing strategies in drug development .

- Substituent Impact on Bioactivity : The methoxy group’s electron-donating effect may enhance metabolic stability compared to hydroxy analogs, which are prone to glucuronidation .

- Market Trends: 4-Chloro-4'-methoxybutyrophenone’s regional price variability () underscores the influence of halogenation on commercial demand .

Biological Activity

3,3-Dimethyl-2'-methoxybutyrophenone (CAS No. 898764-14-2) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- InChI Key : ZIPGIIBWFANJIL-UHFFFAOYSA-N

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound is known to interact with key enzymes involved in inflammatory pathways. For instance, it has shown potential to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

- Cell Signaling Modulation : This compound can modulate various signaling pathways, influencing cellular responses such as apoptosis and proliferation. Studies suggest it may affect the MAPK pathway, leading to altered gene expression related to inflammation and cell survival .

- Receptor Binding : Preliminary data indicate that this compound may bind to specific receptors involved in pain and inflammatory responses, although detailed receptor interaction studies are still required.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration, with peak plasma concentrations achieved within a few hours.

- Distribution : The compound is distributed widely in tissues, with a notable affinity for adipose tissue.

- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions, leading to various metabolites that may exhibit biological activity.

- Excretion : Excreted mainly via urine as conjugated metabolites.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Analgesic Properties

The compound has been evaluated for its analgesic effects in animal models. In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling and pain response compared to control groups .

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.

Case Studies

-

Study on Inflammatory Pain Models :

- Objective : To evaluate the analgesic efficacy of this compound.

- Methodology : Administered to rats with induced inflammatory pain.

- Results : Significant reduction in pain scores and inflammation markers observed.

-

Exploration of Antioxidant Effects :

- Objective : To assess the antioxidant capacity of the compound.

- Methodology : In vitro assays measuring radical scavenging activity.

- Results : Demonstrated effective scavenging of DPPH radicals and increased cellular viability under oxidative stress conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.